N,1-Dimethylisoquinolin-5-amine
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Overview
Description
N,1-Dimethylisoquinolin-5-amine is a heterocyclic compound belonging to the isoquinoline family Isoquinolines are nitrogen-containing aromatic compounds that are structurally related to quinolines this compound is characterized by the presence of a dimethylamino group at the nitrogen atom and the fifth position of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,1-Dimethylisoquinolin-5-amine can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds under acidic conditions to form isoquinoline derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as copper or rhodium, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N,1-Dimethylisoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include N-oxide derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolines .
Scientific Research Applications
N,1-Dimethylisoquinolin-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,1-Dimethylisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as methionine S-adenosyltransferase-2 (MAT2A), which plays a role in cellular methylation processes . By inhibiting this enzyme, this compound can affect gene expression and cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
- N-Methylisoquinolin-1-amine
- N,N-Dimethylisoquinolin-1-amine
- N-Methylisoquinolin-5-amine
Comparison: N,1-Dimethylisoquinolin-5-amine is unique due to the presence of the dimethylamino group at both the nitrogen atom and the fifth position of the isoquinoline ring. This structural feature distinguishes it from other similar compounds and may contribute to its distinct chemical and biological properties .
Biological Activity
N,1-Dimethylisoquinolin-5-amine is a compound belonging to the isoquinoline family, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activities, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is characterized by its isoquinoline structure, which is known for various biological activities. Isoquinolines have been studied for their roles in medicinal chemistry due to their diverse pharmacological properties.
1. Anticancer Properties
Research has indicated that isoquinoline derivatives, including this compound, exhibit significant anticancer activity. A study evaluating various isoquinoline derivatives demonstrated that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
Key Findings:
- Compounds similar to this compound showed a reduction in cell viability in human neuroblastoma cell lines.
- The IC50 values for related compounds were found to be below 10 µM, indicating potent antiproliferative effects .
Compound | IC50 (µM) | Cell Line | Mechanism |
---|---|---|---|
2d | <10 | SH-SY5Y | Caspase activation |
2g | <10 | SH-SY5Y | PARP cleavage |
4b | <10 | SH-SY5Y | Mitochondrial dysfunction |
2. Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Studies have shown that isoquinoline derivatives possess activity against various pathogens, suggesting their potential as antimicrobial agents.
Research Insights:
- Isoquinoline derivatives demonstrated significant inhibition against bacterial strains and fungi.
- The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Caspase Activation: Induces apoptosis by activating caspases, particularly caspase 3, leading to programmed cell death.
- PARP Inhibition: The cleavage of PARP (poly ADP-ribose polymerase) during apoptosis is a hallmark of cellular stress response and contributes to the anticancer effects.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound and its analogs:
- Cytotoxicity Assessment: A study evaluated the cytotoxic effects on human neuroblastoma cells using WST-1 assays. The results indicated a dose-dependent decrease in cell viability with significant alterations in protein expression linked to apoptosis .
- Antileishmanial Activity: Although primarily focused on other derivatives, research has indicated that compounds within this structural class exhibit antileishmanial activity, showcasing the broad spectrum of biological effects associated with isoquinoline derivatives .
Properties
Molecular Formula |
C11H12N2 |
---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
N,1-dimethylisoquinolin-5-amine |
InChI |
InChI=1S/C11H12N2/c1-8-9-4-3-5-11(12-2)10(9)6-7-13-8/h3-7,12H,1-2H3 |
InChI Key |
POZINOFNIKFOGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1C=CC=C2NC |
Origin of Product |
United States |
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